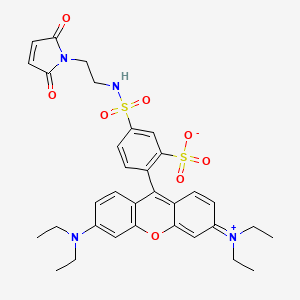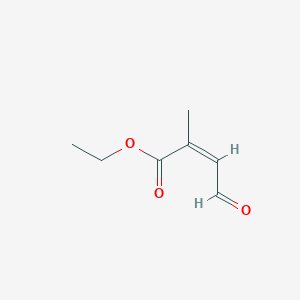![molecular formula C15H28N2O3 B13786738 tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyrrolidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent stirring at low temperatures . The reaction mixture is then brought to room temperature and stirred for an extended period to complete the reaction. The product is purified by recrystallization from hexane .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted carbamates with different functional groups attached to the nitrogen atom.
Applications De Recherche Scientifique
tert-Butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the pyrrolidine ring.
tert-Butyl N-(benzyloxy)carbamate: Contains a benzyloxy group instead of the pyrrolidine ring.
tert-Butyl N-[(1R,2R,5S)-5-(dimethylamino)carbonyl]-2-hydroxycyclohexyl]carbamate: Features a cyclohexyl ring and additional functional groups.
Uniqueness
tert-Butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in biochemical studies.
Propriétés
Formule moléculaire |
C15H28N2O3 |
|---|---|
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate |
InChI |
InChI=1S/C15H28N2O3/c1-6-11(2)12(13(18)17-9-7-8-10-17)16-14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)/t11?,12-/m1/s1 |
Clé InChI |
XJKFJGCDZUGKLU-PIJUOVFKSA-N |
SMILES isomérique |
CCC(C)[C@H](C(=O)N1CCCC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


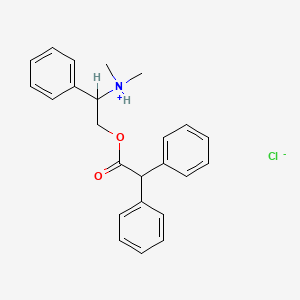
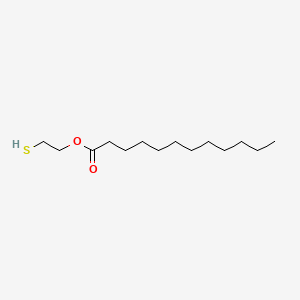
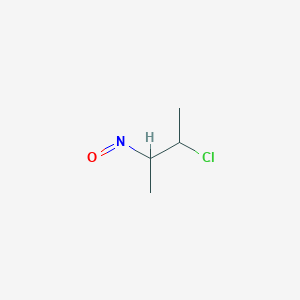

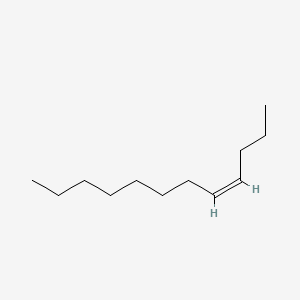
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)

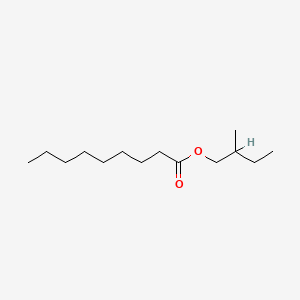

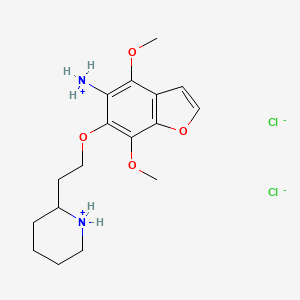

![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
